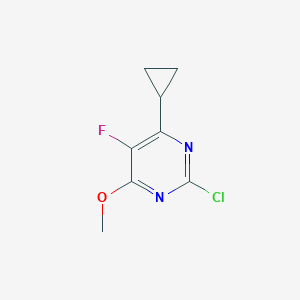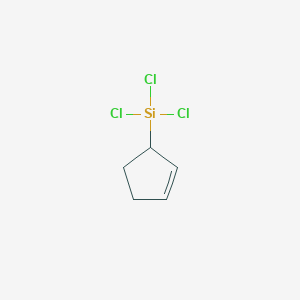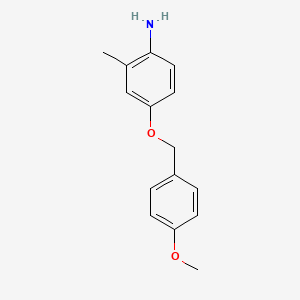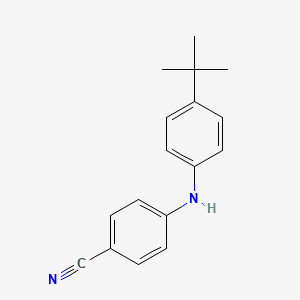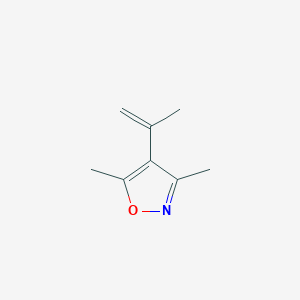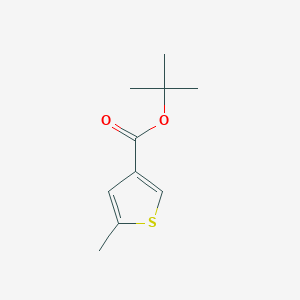
Tert-butyl 5-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-methylthiophene-3-carboxylate is an organic compound belonging to the thiophene family, which is characterized by a five-membered ring containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-methylthiophene-3-carboxylate typically involves the esterification of 5-methylthiophene-3-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, varying temperatures and solvents.
Major Products Formed:
Oxidation: Carboxylic acids, sulfoxides.
Reduction: Alcohols, thiols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Tert-butyl 5-methylthiophene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of microbial growth, modulation of inflammatory responses, or interaction with cellular signaling pathways .
Comparison with Similar Compounds
Tert-butyl 5-methylthiophene-2-carboxylate: Similar structure but with the carboxylate group at the 2-position instead of the 3-position.
Ethyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate: Contains additional functional groups, leading to different chemical properties and applications.
Uniqueness: Tert-butyl 5-methylthiophene-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthesis and specialized applications .
Properties
Molecular Formula |
C10H14O2S |
|---|---|
Molecular Weight |
198.28 g/mol |
IUPAC Name |
tert-butyl 5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C10H14O2S/c1-7-5-8(6-13-7)9(11)12-10(2,3)4/h5-6H,1-4H3 |
InChI Key |
LDEAWYNWBPPJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(cyanomethyl)-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B13870973.png)
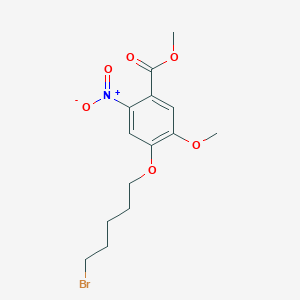
![3-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine](/img/structure/B13870992.png)
![1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene](/img/structure/B13870997.png)
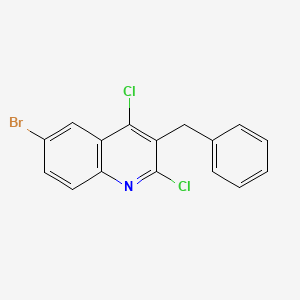
![(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine](/img/structure/B13871002.png)

